9-(Chloromethyl)-9H-fluorene
Overview
Description
9-(Chloromethyl)-9H-fluorene is a chemical compound that is used as a blocking group reagent for carboxylic acids, phenols, mercaptans, and thiophenols . It is soluble in chloroform but insoluble in water .
Chemical Reactions Analysis
The use of this compound as a fluorescence-labeling reagent has been investigated . The derivatization reagent reacts with unitary carboxylic acids and tetrabutylammonium bromide as a catalyst within 50 min in acetonitrile to give esters .Scientific Research Applications
Solubility and Phase Behavior
9H-fluorene derivatives demonstrate varied solubility in different organic solvents, with their solubility and phase behavior studied using the isothermal method. These studies are vital for understanding the fundamental properties and potential applications of these compounds in various fields, including materials science and pharmaceutical formulation (Wei et al., 2012).
Catalysis and Synthesis
9H-fluorene derivatives have been used in catalytic processes, such as the aerobic oxidation of 9H-fluorenes to 9-fluorenones. This catalytic process is significant in organic synthesis, offering environmentally friendly and cost-effective methods for producing important chemical intermediates (Zhang et al., 2013).
Chemical Reactivity
The reactivity of 9-(chloromethyl)fluorene has been a subject of study, particularly in reactions involving dehydrohalogenation. These studies provide insights into the chemical behavior of fluorene derivatives, which is essential for designing new synthetic routes and understanding reaction mechanisms (Koch et al., 2002).
Polymer Science
In polymer science, 9H-fluorene derivatives are used to create polymers with specific properties. For example, 9,9-dioctyl-9H-fluorene has been synthesized and incorporated into light-emitting devices, highlighting the role of fluorene derivatives in developing advanced materials for electronic applications (Cho et al., 2007).
Synthesis of Fluorene Derivatives
9H-fluorene derivatives have been synthesized through various methods, including Pd(0)-catalyzed cross-coupling reactions. These synthetic methods are important for producing fluorene derivatives that are used in various industrial and research applications (Xu et al., 2015).
Photovoltaic Applications
9H-fluorene-containing polymers have been synthesized and utilized in the fabrication of polymer solar cells. These studies contribute to the development of efficient and sustainable energy solutions (Liu et al., 2014).
Environmental Biodegradation
Fluorene-degrading bacteria have been studied for their ability to use fluorene as a carbon and energy source. This research is crucial for understanding biodegradation processes and developing bioremediation strategies for environmental pollutants (Grifoll et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
9-(chloromethyl)-9H-fluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQHOKCZDPPQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624997 | |
Record name | 9-(Chloromethyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36375-77-6 | |
Record name | 9-(Chloromethyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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